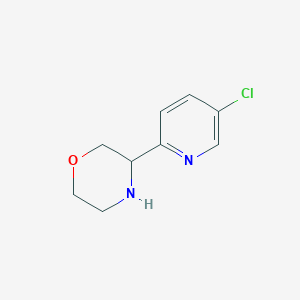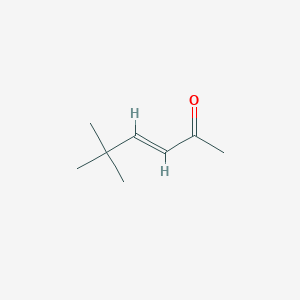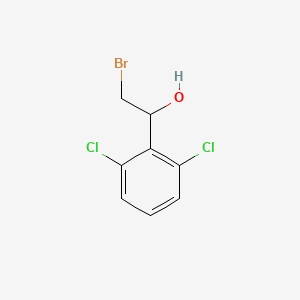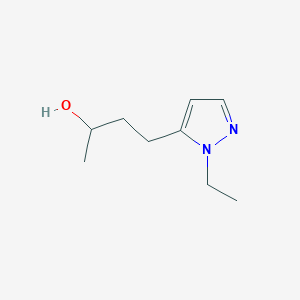
4-(1-Ethyl-1h-pyrazol-5-yl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Ethyl-1H-pyrazol-5-yl)butan-2-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1H-pyrazol-5-yl)butan-2-ol typically involves the reaction of 1-ethyl-1H-pyrazole with butan-2-ol under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by nucleophilic substitution with the pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Ethyl-1H-pyrazol-5-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation.
Major Products Formed
Oxidation: Formation of 4-(1-Ethyl-1H-pyrazol-5-yl)butan-2-one.
Reduction: Formation of 4-(1-Ethyl-1H-pyrazol-5-yl)butane.
Substitution: Formation of 4-(1-Ethyl-1H-pyrazol-5-yl)butan-2-yl halides or amines.
Aplicaciones Científicas De Investigación
4-(1-Ethyl-1H-pyrazol-5-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Mecanismo De Acción
The mechanism of action of 4-(1-Ethyl-1H-pyrazol-5-yl)butan-2-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-Pyrazol-1-yl)butan-2-ol: Similar structure but lacks the ethyl group on the pyrazole ring.
4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols): Contains two pyrazole rings linked by a methylene bridge.
Uniqueness
4-(1-Ethyl-1H-pyrazol-5-yl)butan-2-ol is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets and improve its pharmacokinetic properties .
Propiedades
Fórmula molecular |
C9H16N2O |
|---|---|
Peso molecular |
168.24 g/mol |
Nombre IUPAC |
4-(2-ethylpyrazol-3-yl)butan-2-ol |
InChI |
InChI=1S/C9H16N2O/c1-3-11-9(6-7-10-11)5-4-8(2)12/h6-8,12H,3-5H2,1-2H3 |
Clave InChI |
KSMHVOQWDVZOFM-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC=N1)CCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


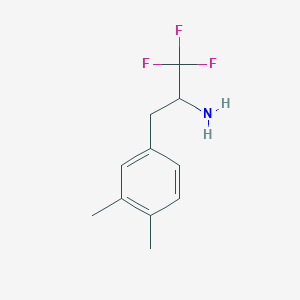
![2-[4-(Bromomethyl)phenoxy]-1,4-dichlorobenzene](/img/structure/B13609123.png)





